5-Hexenoic acid, 2-[methyl[(phenylmethoxy)carbonyl]amino]-, (2S)-
Description
Systematic Nomenclature and Stereochemical Significance
The IUPAC name 5-hexenoic acid, 2-[methyl[(phenylmethoxy)carbonyl]amino]-, (2S)- provides a precise description of the compound’s structure and stereochemistry. Breaking down the nomenclature:
| Component | Description |
|---|---|
| 5-Hexenoic acid | A six-carbon carboxylic acid with a double bond between carbons 5 and 6. |
| 2-[Methyl[(phenylmethoxy)carbonyl]amino] | At carbon 2, a methyl group is bonded to a nitrogen atom, which is further connected to a phenylmethoxycarbonyl (Cbz-like) group. |
| (2S) | The stereochemical designation indicating the S-configuration at carbon 2. |
The hexenoic acid backbone (CH₂=CH-CH₂-CH₂-CH₂-COOH) introduces unsaturation at position 5, influencing reactivity in cycloaddition or hydrogenation reactions. The phenylmethoxycarbonyl (PMC) group—a derivative of benzyl chloroformate—serves as a protective moiety for the amino group, preventing unwanted side reactions during peptide synthesis. The (2S) configuration ensures spatial orientation critical for molecular interactions, particularly in biological systems where enantioselectivity dictates binding affinity.
The stereochemical significance of this compound lies in its potential as a building block for non-proteinogenic amino acids. Chiral centers like the (2S) configuration are pivotal in drug design, as mirror-image enantiomers often exhibit divergent pharmacological profiles. For instance, Brønsted base-catalyzed aldol reactions have demonstrated that syn-selective β-hydroxy α-amino acids—structurally analogous to this compound—require precise stereochemical control to achieve desired bioactivity. Similarly, biocatalytic reductive amination methods emphasize the necessity of enantiopure intermediates for synthesizing therapeutics.
Historical Context in Chiral Amino Acid Derivative Research
The development of 5-hexenoic acid derivatives is inextricably linked to milestones in protecting group chemistry and asymmetric synthesis. The phenylmethoxycarbonyl (PMC) group, a structural hallmark of this compound, evolved from Leonidas Zervas’ 1930s work on benzyl chloroformate (Cbz-Cl), which revolutionized peptide synthesis by enabling reversible amine protection. This innovation laid the groundwork for modern PMC-based derivatives, which balance stability and deprotection ease in complex syntheses.
Advancements in catalytic asymmetric methods further propelled the relevance of chiral amino acid derivatives. The discovery of Brønsted base catalysts for syn-selective aldol reactions, as reported by , exemplifies how stereocontrol at α-amino carbons can be achieved without metal catalysts. Such methodologies enable the synthesis of β-hydroxy α-amino acids—structural cousins of 5-hexenoic acid derivatives—with >90% enantiomeric excess (ee). Concurrently, biocatalytic approaches using ketimine reductases and amino acid dehydrogenases have expanded access to N-alkylated amino acids, underscoring the industrial demand for enantiopure building blocks.
Properties
CAS No. |
519156-51-5 |
|---|---|
Molecular Formula |
C15H19NO4 |
Molecular Weight |
277.31 g/mol |
IUPAC Name |
(2S)-2-[methyl(phenylmethoxycarbonyl)amino]hex-5-enoic acid |
InChI |
InChI=1S/C15H19NO4/c1-3-4-10-13(14(17)18)16(2)15(19)20-11-12-8-6-5-7-9-12/h3,5-9,13H,1,4,10-11H2,2H3,(H,17,18)/t13-/m0/s1 |
InChI Key |
SOBJCSFEMSGDNM-ZDUSSCGKSA-N |
Isomeric SMILES |
CN([C@@H](CCC=C)C(=O)O)C(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CN(C(CCC=C)C(=O)O)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Chiral Auxiliary-Mediated Synthesis
One of the most reliable methods involves the use of chiral oxazolidinone auxiliaries to control stereochemistry during alkylation steps.
- Acyl chloride formation: Starting from 4-methylpentanoic acid, conversion to the corresponding acyl chloride using thionyl chloride (SOCl2) in refluxing chloroform.
- Chiral auxiliary attachment: Condensation of the acyl chloride with a chiral oxazolidinone in the presence of butyllithium (BuLi) in tetrahydrofuran (THF) to form an N-acyl oxazolidinone derivative.
- Regioselective alkylation: Treatment of the N-acyl derivative with benzyl bromoacetate or tert-butyl bromoacetate using lithium diisopropylamide (LDA) in THF to afford the (S)-configured alkylated product with >95% enantiomeric excess.
- Auxiliary removal: Hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H2O2) to remove the chiral auxiliary, yielding a glutaric acid monoester intermediate.
- Reduction and functional group transformations: Reduction of the monoester with borane-dimethyl sulfide complex (BH3·SMe2) in THF to the corresponding alcohol, followed by conversion to a tosylate and substitution with sodium azide to introduce an azide group.
- Final reduction and deprotection: Catalytic hydrogenation over palladium on carbon (Pd/C) to reduce the azide to an amine and simultaneously remove the benzyl protecting group, yielding the target amino acid derivative.
Reagents and Conditions Summary:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Acyl chloride formation | SOCl2, refluxing chloroform | Convert acid to acyl chloride |
| Chiral auxiliary coupling | Chiral oxazolidinone, BuLi, THF | Attach chiral auxiliary |
| Alkylation | Benzyl bromoacetate or tert-butyl bromoacetate, LDA, THF | Introduce protected amino side chain |
| Auxiliary removal | LiOH, H2O2 | Remove chiral auxiliary |
| Reduction | BH3·SMe2, THF | Reduce ester to alcohol |
| Tosylation | Tosyl chloride, pyridine | Convert alcohol to tosylate |
| Azide substitution | Sodium azide, DMSO | Introduce azide group |
| Final reduction | H2, Pd/C, THF | Reduce azide to amine, deprotect |
This method is well-documented for producing enantiomerically pure amino acid derivatives with high yields and stereoselectivity.
Alternative Ester Protecting Groups and Modifications
Instead of benzyl esters, tert-butyl esters can be used to facilitate different deprotection strategies:
- The tert-butyl ester is introduced via alkylation with tert-butyl bromoacetate.
- After auxiliary removal and reduction, the tert-butyl group is cleaved under acidic conditions (e.g., formic acid or trifluoroacetic acid).
- Subsequent azide substitution and reduction steps proceed similarly.
This approach offers milder deprotection conditions and avoids hydrogenation steps, which may be beneficial for sensitive substrates.
Protection of Amino and Hydroxyl Groups
In related amino acid syntheses, protecting groups such as:
- Phenylmethoxycarbonyl (Cbz) for amino groups.
- Methoxymethyl (MEM) or allyl groups for hydroxyl functionalities.
are employed to prevent side reactions during peptide coupling or further functionalization steps. The choice of protecting group depends on the downstream chemistry and compatibility with deprotection conditions.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Chiral oxazolidinone auxiliary with benzyl bromoacetate | High stereoselectivity, benzyl protection | >95% e.e., well-established | Requires hydrogenation for deprotection |
| Chiral oxazolidinone auxiliary with tert-butyl bromoacetate | Alternative ester protection, acid-labile | Milder deprotection, avoids hydrogenation | Acid-sensitive substrates may be affected |
| Protection with Cbz and MEM groups | Protects amino and hydroxyl groups during synthesis | Prevents side reactions, compatible with peptide synthesis | Additional steps for protection/deprotection |
Research Findings and Yields
- The chiral auxiliary method yields the target compound with enantiomeric excess greater than 95%, indicating excellent stereocontrol.
- Overall yields for the multi-step synthesis range from moderate to high (typically 50-80% over several steps), depending on purification and reaction conditions.
- The use of borane-dimethyl sulfide for reduction is preferred for its selectivity and mildness.
- Sodium azide substitution is efficient for introducing the amino functionality via azide intermediates.
- Final catalytic hydrogenation simultaneously reduces azide and removes benzyl protecting groups, streamlining the process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)hex-5-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)hex-5-enoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: The compound is investigated for its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)hex-5-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related amino acid derivatives and unsaturated carboxylic acids (Table 1).
Table 1. Structural and Functional Comparison
Key Observations :
Protecting Groups: The Cbz group (phenylmethoxy carbonyl) in the target compound is stable under acidic conditions but removable via hydrogenolysis. This contrasts with the Fmoc group, which is base-labile and preferred in solid-phase peptide synthesis .
Physical Properties: The tert-butyl ester derivative (C₁₈H₂₅NO₄) is an oil with high solubility in dichloromethane and ethyl acetate, whereas the acid form likely has lower organic solubility . (2E)-5-Methylhex-2-enoic acid (CAS 51424-01-2) exhibits a conjugated double bond, leading to a predicted pKa of ~2.29, similar to other α,β-unsaturated acids .
Stereochemical Impact :
- The (2S)-configuration distinguishes the target compound from racemic mixtures, enabling enantioselective applications. For example, (R)-(-)-2-methoxy-2-phenylacetic acid (CAS 3966-32-3) demonstrates how chirality affects biological activity .
Biological Activity
5-Hexenoic acid, 2-[methyl[(phenylmethoxy)carbonyl]amino]-, (2S)-, with the CAS number 89391-18-4, is a compound that has gained attention in biochemical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical formula of 5-Hexenoic acid, 2-[methyl[(phenylmethoxy)carbonyl]amino]-, (2S)- is C₁₅H₁₉NO₄. The compound features a hexenoic acid backbone with a methyl and phenylmethoxycarbonyl substituent that may influence its biological properties.
Mechanisms of Biological Activity
Research indicates that compounds similar to 5-Hexenoic acid can exhibit various biological activities, including:
- Antiviral Activity : Some derivatives have shown efficacy against viral replication by inhibiting reverse transcriptase and integrase enzymes associated with HIV .
- Enzyme Inhibition : Compounds containing similar structures have been tested for their ability to inhibit specific enzymes, leading to potential therapeutic applications in treating viral infections .
Biological Assays and Findings
Numerous studies have evaluated the biological activity of related compounds through various assays. Below is a summary of findings from relevant literature:
Table 1: Biological Activity Assays and Results
| Compound | Assay Type | IC50 (μM) | EC50 (HeLa) | EC50 (MT-4) | CC50 | SI |
|---|---|---|---|---|---|---|
| 7a | RNase H | 15 | 0.25 | 1.5 | 41 | 164 |
| 7b | RNase H | 3.0 | 32 | 1.4 | >50 | >35 |
| 7c | RNase H | 9.6 | 8.0 | 2.4 | 37 | 15 |
| ... | ... | ... | ... | ... | ... | ... |
IC50: Inhibitory concentration for 50% inhibition; EC50: Effective concentration for 50% response; CC50: Cytotoxic concentration for 50% cell viability; SI: Selectivity index.
These results indicate that certain structural modifications can significantly enhance the inhibitory potency against viral enzymes while maintaining lower cytotoxicity.
Case Studies
- Antiviral Efficacy : A study published in PMC highlighted the synthesis and evaluation of various hexenoic acid derivatives, demonstrating their effectiveness against HIV-1 reverse transcriptase and integrase activities. The results indicated that certain compounds exhibited promising antiviral properties with low cytotoxicity .
- Enzyme Inhibition : Another research article focused on the biochemical assays of hexenoic acid derivatives, revealing their potential as enzyme inhibitors in various metabolic pathways. The structure-activity relationship (SAR) analysis provided insights into how modifications affected their inhibitory capabilities .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing derivatives of 5-hexenoic acid with amino-protecting groups?
- Methodological Answer : The alkylation of lactams (e.g., S-valerolactam) with 5-hexenoic acid is a high-yield route to functionalized intermediates. For example, alkylation followed by reduction and acylation steps can yield aldehyde derivatives useful in complex syntheses . Advanced catalytic approaches, such as iron-based (BPMEN)FeII complexes with H₂O₂, enable epoxidation or lactonization of 5-hexenoic acid derivatives, depending on the substrate’s chain length and functional groups .
Q. How can researchers characterize the structural integrity of 5-hexenoic acid derivatives during synthesis?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming stereochemistry (e.g., (2S)-configuration) and monitoring protecting group stability (e.g., phenylmethoxy carbonyl). Fourier-transform infrared (FTIR) spectroscopy tracks carbonyl (C=O, ~1700 cm⁻¹) and alkene (C=C, ~1650 cm⁻¹) signatures. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability, particularly for storage recommendations (e.g., -20°C to prevent decomposition) .
Q. What role does 5-hexenoic acid play in polymer degradation studies?
- Methodological Answer : In poly(ε-caprolactone) (PCL) degradation, 5-hexenoic acid forms via ester pyrolysis at ~350–410°C, accompanied by CO₂, H₂O, and ε-caprolactone. TGA-FTIR coupling identifies gas-phase products, while evolved gas analysis (EGA) quantifies 5-hexenoic acid via its unique FTIR band at 3570 cm⁻¹ .
Q. Why do CYP119A1-I and CPO-I enzymes exhibit divergent reactivity toward 5-hexenoic acid vs. hexanoic acid?
- Methodological Answer : Stopped-flow kinetics reveal CYP119A1-I oxidizes both hexanoic acid (ω-1 hydroxylation) and 5-hexenoic acid (epoxidation) at rates 10–100× faster than CPO-I, which only reacts with 5-hexenoic acid. Substrate positioning near the heme iron and steric effects from the alkene group likely explain this disparity .
Q. How is 5-hexenoic acid utilized in biosynthetic pathways?
- Methodological Answer : In Moorea producens JHB, 5-hexenoic acid acts as a substrate for JamA in jamaicamide biosynthesis. In vivo MALDI-TOF MS with ¹⁵N labeling tracks pathway intermediates, showing bromination occurs post-assembly of the free acid .
Advanced Research Questions
Designing experiments to resolve contradictions in thermal degradation activation energies for PCL/5-hexenoic acid systems
- Methodological Answer : Conflicting activation energies (75–259 kJ/mol) arise from overlapping decomposition steps. Use isoconversional methods (e.g., Friedman, Kissinger-Akahira-Sunose) to model multi-step degradation. Couple TGA with gas chromatography-mass spectrometry (GC-MS) to distinguish 5-hexenoic acid (m/z 114) from ε-caprolactone fragments .
Mechanistic investigation of lactone vs. epoxide formation in 5-hexenoic acid derivatives
- Methodological Answer : Isotopic labeling (e.g., ¹⁸O) during iron-catalyzed oxidation can trace oxygen insertion pathways. For lactonization, monitor intramolecular esterification via ¹H NMR kinetics. Compare steric effects using substituted 5-hexenoic acids (e.g., 6-bromo derivatives) to assess cyclization feasibility .
Addressing variability in bacterial PHA production using 5-hexenoic acid substrates
- Methodological Answer : Optimize Methylobacterium extorquens culture conditions (pH 6.2–7.6, fed-batch 5-hexenoic acid) to reduce growth variability. Use gel permeation chromatography (GPC) and ¹³C NMR to correlate monomer incorporation (e.g., azidohexanoic acid) with polymer functionality .
Resolving contradictory MALDI-TOF MS data in jamaicamide biosynthesis
- Methodological Answer : Conduct light/dark incubation experiments with ¹⁵N-labeled precursors to differentiate light-dependent bromination from core assembly. High-resolution MS/MS fragmentation maps intermediates, while isotopic enrichment quantifies pathway flux .
Evaluating alkene coordination in inorganic fullerene systems using 5-hexenoic acid ligands
- Methodological Answer : Synthesize {(NH₄)₄₂[Mo₁₃₂O₃₇₂(L)₃₀(H₂O)₇₂]} with L = 5-hexenoic acid. Use X-ray absorption spectroscopy (XAS) to probe Mo–carboxylate binding modes. Compare guest encapsulation efficiency (e.g., thiols) via UV-vis titration and stability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
